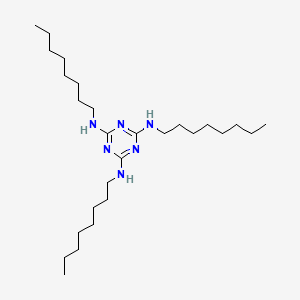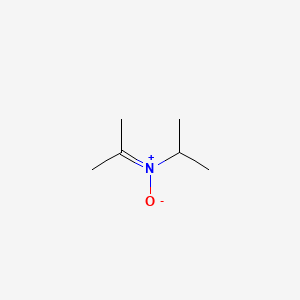
2-Propanamine, N-(1-methylethylidene)-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, N-(1-methylethylidene)-, N-oxide is a chemical compound with the molecular formula C6H13NO It is an organic compound that belongs to the class of amines and oxides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(1-methylethylidene)-, N-oxide typically involves the reaction of 2-propanamine with an oxidizing agent. One common method is the oxidation of 2-propanamine using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanamine, N-(1-methylethylidene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced back to 2-propanamine under specific conditions.
Substitution: The amine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as platinum or palladium.
Major Products Formed
Oxidation: Formation of higher oxides or nitrates.
Reduction: Regeneration of 2-propanamine.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
2-Propanamine, N-(1-methylethylidene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanamine, N-(1-methylethylidene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanamine, N-(1-methylethylidene)-: A related compound without the oxide group.
2-Methyl-2-propanamine: Another amine with a similar structure but different functional groups.
N-Methyl-2-propanamine: A methylated derivative with distinct chemical properties.
Uniqueness
2-Propanamine, N-(1-methylethylidene)-, N-oxide is unique due to its combination of amine and oxide functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
94143-77-8 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
N-propan-2-ylpropan-2-imine oxide |
InChI |
InChI=1S/C6H13NO/c1-5(2)7(8)6(3)4/h5H,1-4H3 |
Clé InChI |
MWBQWQYVNFFKFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[N+](=C(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


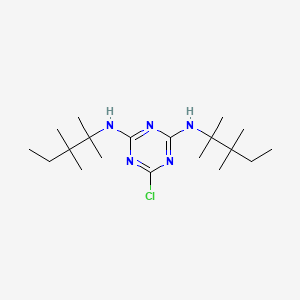
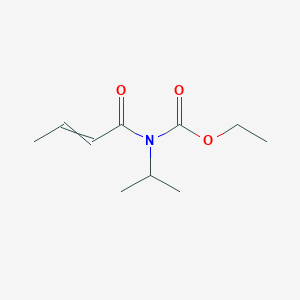
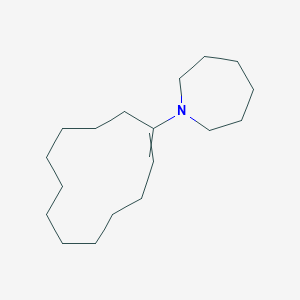
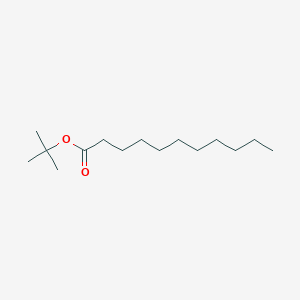
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
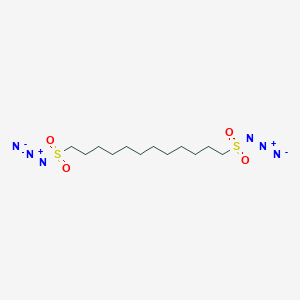
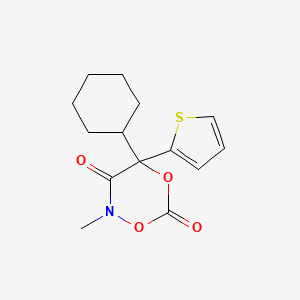

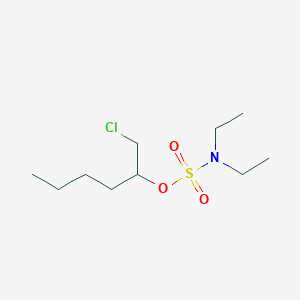
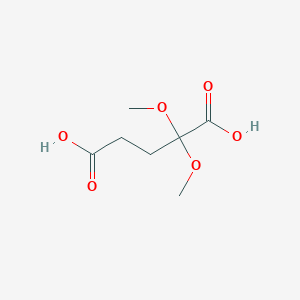

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
